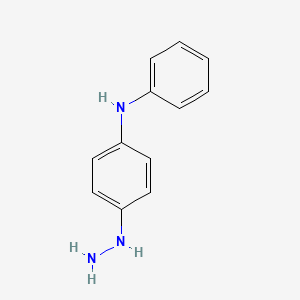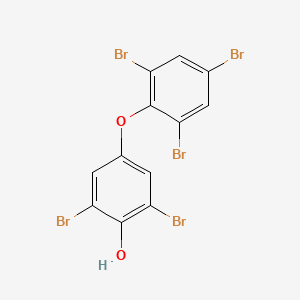![molecular formula C15H12Cl2O3 B14347892 Bis[(2-chlorophenyl)methyl] carbonate CAS No. 94026-30-9](/img/structure/B14347892.png)
Bis[(2-chlorophenyl)methyl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(2-chlorophenyl)methyl] carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 2-chlorophenyl groups attached to a central carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl] carbonate typically involves the reaction of 2-chlorobenzyl alcohol with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_4\text{ClCH}_2\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{CO}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bis[(2-chlorophenyl)methyl] carbonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chlorobenzyl alcohol and carbon dioxide.
Transesterification: The compound can react with alcohols to form different carbonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate.
Hydrolysis: The primary products are 2-chlorobenzyl alcohol and carbon dioxide.
Transesterification: The products are new carbonate esters and the corresponding alcohol from the original ester.
Scientific Research Applications
Bis[(2-chlorophenyl)methyl] carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength, transparency, and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as high-performance coatings and adhesives.
Pharmaceuticals: Research is ongoing into its potential use in drug delivery systems, where its ability to form stable carbonate linkages can be advantageous.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of Bis[(2-chlorophenyl)methyl] carbonate involves its ability to form stable carbonate linkages. This stability is due to the electron-withdrawing effects of the 2-chlorophenyl groups, which enhance the compound’s reactivity towards nucleophiles. The molecular targets and pathways involved depend on the specific application, such as polymerization reactions in materials science or interactions with biological molecules in pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Diphenyl Carbonate: Similar in structure but lacks the chlorine substituents, making it less reactive.
Bis(methyl salicyl) Carbonate: Another carbonate ester with different substituents, used in similar applications but with distinct reactivity profiles.
Dimethyl Carbonate: A simpler carbonate ester used as a solvent and reagent in organic synthesis.
Uniqueness
Bis[(2-chlorophenyl)methyl] carbonate is unique due to the presence of the 2-chlorophenyl groups, which impart specific reactivity and stability characteristics. This makes it particularly useful in applications requiring high-performance materials and specific chemical reactivity .
Properties
CAS No. |
94026-30-9 |
|---|---|
Molecular Formula |
C15H12Cl2O3 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
bis[(2-chlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H12Cl2O3/c16-13-7-3-1-5-11(13)9-19-15(18)20-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 |
InChI Key |
FTQAIYYLQQYODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)OCC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)

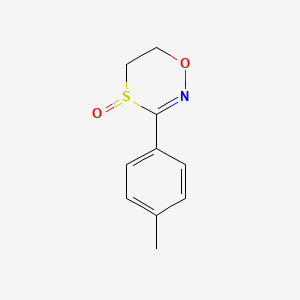
![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
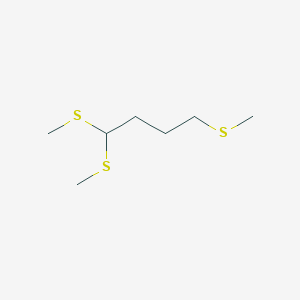


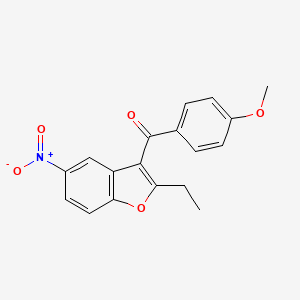
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
